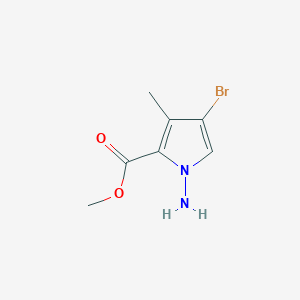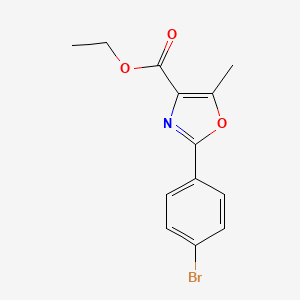![molecular formula C11H8Cl2O2S B13678938 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one](/img/structure/B13678938.png)
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one is an organic compound with a unique structure that includes a furanone ring substituted with dichloro and methylthio phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one typically involves the reaction of 3,4-dichlorofuran with 4-(methylthio)phenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furanone derivatives.
Scientific Research Applications
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit quorum sensing in bacteria by binding to the LasR receptor, thereby reducing biofilm formation and virulence factor secretion . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5-hydroxy-2(5H)-furanone: Similar structure but with a hydroxyl group instead of a methylthio phenyl group.
3,4-Dichloro-5-(2-phenyl-2-(phenylhydrazono)ethyl)-2(5H)-furanone: Contains additional phenyl and hydrazono groups.
Uniqueness
3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit biofilm formation and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C11H8Cl2O2S |
|---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
3,4-dichloro-2-(4-methylsulfanylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H8Cl2O2S/c1-16-7-4-2-6(3-5-7)10-8(12)9(13)11(14)15-10/h2-5,10H,1H3 |
InChI Key |
ORVRVSUBBYEOIP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)


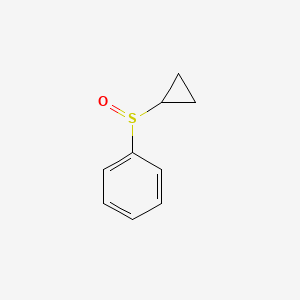
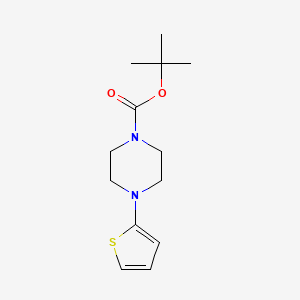

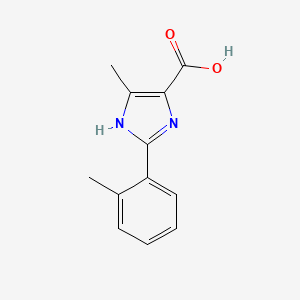
![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)
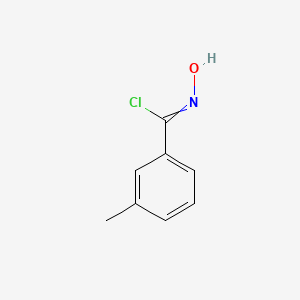
![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)

